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molecular formula C9H13BrN4O B8756264 5-Bromo-N4-(tetrahydro-pyran-4-yl)-pyrimidine-2,4-diamine

5-Bromo-N4-(tetrahydro-pyran-4-yl)-pyrimidine-2,4-diamine

Cat. No. B8756264
M. Wt: 273.13 g/mol
InChI Key: GSHHIBQCCRUPMU-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To a suspension of compound 32 (6.60 g, 23 mmol) in isopropyl alcohol (40 ml) was added ammonia (aq. 28%, 80 ml). This reaction mixture was heated to 130° C. for 14 hours in a pressure vessel. The reaction mixture was cooled down to room temperature and to this mixture was added ethyl acetate. The reaction mixture was washed with water and brine. The ethyl acetate layer was dried with sodium sulfate and concentrated to give compound 33 (4.75 g, 77%). 1H NMR (500 MHz, CD3OD) δ ppm 7.79 (1 H, s), 4.24 (1 H, m), 3.99-4.02 (2 H, dd, J=11.0, 2.2 Hz), 3.52 (2 H, td, J=11.9, 2.0 Hz), 1.92-1.96 (2 H, m), 1.69 (2 H, m); LCMS-ESI (POS), M/Z, M+1: Found 273, Calculated 273.0
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:4][C:5](Cl)=[N:6][CH:7]=1.[NH3:16].C(OCC)(=O)C>C(O)(C)C>[Br:1][C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:4][C:5]([NH2:16])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NC1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature and to this mixture
WASH
Type
WASH
Details
The reaction mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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